FESPARQ FE-SPA-RQ
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Overview
Description
FESPARQ (FE-SPA-RQ) is a chemical compound with the chemical name (2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine. It is a versatile material used in scientific research, particularly as a radioligand for positron emission tomography (PET) imaging of neurokinin 1 (NK1) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FESPARQ involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Fluoroethylation: Introduction of the fluoroethoxy group.
Tetrazole Formation: Formation of the tetrazole ring.
Piperidine Derivatization: Attachment of the piperidine moiety.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of FESPARQ follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
FESPARQ undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives of FESPARQ .
Scientific Research Applications
FESPARQ is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the study of NK1 receptors and their role in neurotransmission.
Medicine: Utilized in PET imaging to visualize and quantify NK1 receptors in the human brain, aiding in the diagnosis and research of psychiatric disorders.
Industry: Applied in the development of electronic devices and materials science.
Mechanism of Action
FESPARQ exerts its effects by binding to NK1 receptors, which are G protein-coupled receptors involved in neurotransmission. The binding of FESPARQ to NK1 receptors inhibits the action of substance P, a neuropeptide that plays a role in pain perception, mood regulation, and inflammation. This interaction helps in visualizing and quantifying NK1 receptor distribution in the brain using PET imaging .
Comparison with Similar Compounds
FESPARQ is compared with other NK1 receptor ligands such as:
SPA-RQ: Another radioligand for NK1 receptors, but with lower affinity compared to FESPARQ.
Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
FESPARQ stands out due to its higher affinity for NK1 receptors and its effectiveness in PET imaging, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
677000-31-6 |
---|---|
Molecular Formula |
C22H24F4N6O |
Molecular Weight |
464.47 |
Purity |
>95% |
Synonyms |
(2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.